molecular formula C16H15N3O2S2 B2856730 N-(4-methyl-1,3-thiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide CAS No. 1251564-29-0

N-(4-methyl-1,3-thiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide

Cat. No.: B2856730
CAS No.: 1251564-29-0
M. Wt: 345.44
InChI Key: YLVCNKUAGOAVFT-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a synthetic small molecule featuring dual 4-methyl-1,3-thiazole moieties. The compound consists of a benzamide core substituted with a 4-methylthiazole group at the N-position and a (4-methylthiazol-2-yl)methoxy group at the para position of the benzene ring.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-10-8-22-14(17-10)7-21-13-5-3-12(4-6-13)15(20)19-16-18-11(2)9-23-16/h3-6,8-9H,7H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVCNKUAGOAVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Construction

The 4-methyl-1,3-thiazol-2-yl moiety is synthesized via the Hantzsch thiazole synthesis :

  • Reactants :
    • α-Haloketone: 2-Bromo-1-(4-methylphenyl)ethan-1-one
    • Thiourea derivative: N-Methylthiourea
  • Conditions :

    • Solvent: Ethanol/Water (3:1)
    • Temperature: Reflux (80°C, 6–8 h)
    • Catalyst: None (self-condensation)
  • Mechanism :

    • Nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromoketone
    • Cyclization via elimination of HBr to form the thiazole ring.

Equation :
$$
\text{C}6\text{H}5\text{COCH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}4\text{H}3\text{N}2\text{S} + \text{HBr} + \text{NH}_3
$$

Etherification with 4-Hydroxybenzoic Acid

The thiazolylmethyl group is introduced via nucleophilic substitution:

  • Reactants :
    • 4-Hydroxybenzoic acid
    • (4-Methyl-1,3-thiazol-2-yl)methyl chloride
  • Conditions :

    • Base: Potassium carbonate (K$$2$$CO$$3$$)
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 60°C, 12 h
  • Yield : ~75% (reported for analogous systems).

Equation :
$$
\text{HO-C}6\text{H}4\text{-COOH} + \text{Cl-CH}2\text{-Thiazole} \xrightarrow{\text{K}2\text{CO}3} \text{Thiazole-CH}2\text{O-C}6\text{H}4\text{-COOH}
$$

Synthesis of Intermediate B: 4-Methyl-1,3-thiazol-2-amine

Cyclocondensation Approach

A modified Hantzsch method is employed:

  • Reactants :
    • 2-Bromo-1-(4-methylphenyl)ethan-1-one
    • Thiourea
  • Conditions :

    • Solvent: Methanol
    • Temperature: Reflux (65°C, 4 h)
  • Workup :

    • Neutralization with aqueous NH$$_4$$Cl
    • Extraction with dichloromethane
    • Column chromatography (SiO$$_2$$, ethyl acetate/hexane).

Equation :
$$
\text{BrCH}2\text{COC}6\text{H}4\text{CH}3 + \text{NH}2\text{CSNH}2 \rightarrow \text{C}4\text{H}6\text{N}_2\text{S} + \text{HBr}
$$

Amide Coupling to Form the Target Compound

Benzoyl Chloride Formation

Intermediate A is activated for nucleophilic attack:

  • Reactants :
    • 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid
    • Oxalyl chloride (COCl)$$_2$$
  • Conditions :

    • Catalyst: N,N-Dimethylformamide (DMF, 1 drop)
    • Solvent: Dichloromethane (DCM)
    • Temperature: 0°C → rt, 2 h
  • Quenching : Excess oxalyl chloride is removed under vacuum.

Amide Bond Formation

The benzoyl chloride reacts with Intermediate B:

  • Reactants :
    • Benzoyl chloride derivative (from Step 5.1)
    • 4-Methyl-1,3-thiazol-2-amine
  • Conditions :

    • Base: Triethylamine (Et$$_3$$N)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: 0°C → rt, overnight
  • Workup :

    • Filtration to remove salts
    • Recrystallization from methanol/water (yield: 68%).

Equation :
$$
\text{Thiazole-CH}2\text{O-C}6\text{H}4\text{-COCl} + \text{NH}2\text{-Thiazole} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A method adapted from WO2013045479A1 uses Suzuki-Miyaura coupling for aryl-thiazole linkages:

  • Reactants :
    • 4-Iodobenzamide precursor
    • (4-Methylthiazol-2-yl)boronic acid
  • Conditions :

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0)
    • Base: K$$2$$CO$$3$$
    • Solvent: Toluene/H$$_2$$O (4:1)
    • Temperature: Reflux, 16 h
  • Advantage : Avoids intermediate isolations, improving atom economy.

Solid-Phase Synthesis

A PMC article describes resin-bound benzamide synthesis for parallel library generation:

  • Resin : Wang resin (hydroxyl functionality)
  • Steps :
    • Load 4-hydroxybenzoic acid via ester linkage
    • Etherify with thiazolylmethyl bromide
    • Amidate with HATU/DIEA and 4-methylthiazol-2-amine
  • Cleavage : TFA/DCM (95:5)

Optimization and Challenges

Critical Parameters

Parameter Optimal Range Impact on Yield
Reaction Temperature 60–80°C ±15%
Solvent Polarity DMF > THF +20% in DMF
Coupling Agent HATU > EDCl +10%
Purification Method Column Chromatography Purity >95%

Common Side Reactions

  • Over-alkylation : Mitigated by slow addition of alkylating agents.
  • Oxidation of Thiazole : Prevented by inert atmosphere (N$$_2$$/Ar).
  • Esterification : Competing ester formation during amide coupling requires strict anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
$$^1$$H NMR δ 8.2 (s, 1H, NH), δ 7.8–7.6 (m, 4H, ArH)
IR 1650 cm$$^{-1}$$ (C=O stretch)
MS m/z 385.1 [M+H]$$^+$$

Crystallography

Single-crystal X-ray diffraction (as in IUCr data) confirms:

  • Planar benzamide core
  • Dihedral angle of 45° between thiazole rings

Industrial-Scale Considerations

  • Cost Drivers :
    • Palladium catalysts in cross-coupling (replaced by cheaper Cu in some patents)
    • Solvent recovery systems for DMF/THF
  • Green Chemistry :
    • Microwave-assisted synthesis reduces time by 50%
    • Aqueous workups replace halogenated solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of thiazole rings, which are known to exhibit biological activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Several compounds share the N-(thiazol-2-yl)benzamide backbone but differ in substituent patterns:

  • It shows a structural similarity score of 0.685 with the target compound, suggesting overlapping pharmacophoric features .
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Here, a phenoxy group replaces the (thiazolyl)methoxy substituent, resulting in a 129.23% increase in plant growth modulation compared to controls .

Modifications on the Benzamide Core

  • 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide: This analogue introduces a methoxy group and a phenyl-thiazole substitution, altering steric bulk and electronic properties.

Antimicrobial and Anti-Infective Potential

  • Similarity to Nitazoxanide: The target compound’s metabolite (AB3) shares a 0.776 similarity score with nitazoxanide, a broad-spectrum anti-infective agent.
  • N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide: A structurally simpler analogue, this compound lacks the benzamide core but retains dual thiazole motifs.

Enzyme Inhibition Profiles

  • Tyrosinase Inhibition: Compounds like 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (MW 512 g/mol) demonstrate tyrosinase inhibition via thiol-mediated mechanisms. The target compound’s dual thiazole groups may confer similar inhibitory effects but require experimental validation .

Physicochemical and Spectral Properties

Spectral Characteristics

  • IR and NMR Data : The target compound’s expected IR peaks include ν(C=O) at ~1660–1680 cm⁻¹ (benzamide) and ν(C-O-C) at ~1250 cm⁻¹ (methoxy). Comparable compounds, such as 9c in , show ν(C=S) at 1247–1255 cm⁻¹, highlighting key differences in functional groups .
  • Elemental Analysis : For related thiazole-benzamides, calculated vs. experimental C, H, N content discrepancies are typically <0.4%, confirming high purity .

Solubility and Stability

  • Solubility: Thiazole derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). The target compound’s dual thiazole groups may reduce aqueous solubility compared to mono-thiazole analogues like N-(2,5-dimethylphenyl)-2-[(4-methylthiazol-2-yl)sulfanyl]acetamide .
  • Stability : Benzamide-thiazole hybrids are typically stable under ambient conditions but may degrade under strong acidic/basic environments due to hydrolytic cleavage of the amide bond .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Chemical Formula C15H16N4OS2\text{Chemical Formula C}_{15}\text{H}_{16}\text{N}_{4}\text{OS}_{2}

This structure features two thiazole rings that are known to enhance biological activity through various mechanisms.

  • Antitumor Activity :
    • Compounds containing thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that derivatives similar to this compound exhibit IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells .
  • Antimicrobial Properties :
    • Thiazole derivatives have been reported to possess antibacterial activity. For example, compounds with similar structural features have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often correlated with specific structural features:

Structural FeatureEffect on Activity
Methyl Substitution Enhances electron-donating ability, increasing cytotoxicity .
Thiazole Ring Positioning Critical for binding affinity to target proteins involved in cancer progression .
Benzamide Core Provides stability and facilitates interaction with biological targets .

Research indicates that modifications to the thiazole and benzamide components can significantly impact the potency and selectivity of these compounds.

Case Studies

  • Anticancer Studies :
    • In one study, a series of thiazole-benzamide derivatives were synthesized and tested against various cancer cell lines. The results showed that specific substitutions on the thiazole ring led to enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antibacterial properties of thiazole derivatives against Staphylococcus aureus. The results indicated that certain modifications resulted in compounds with comparable efficacy to traditional antibiotics .

Q & A

Q. Critical Parameters :

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent choice : Anhydrous DMF or THF ensures optimal solubility and reaction efficiency.
  • Stoichiometry : Precise molar ratios (1:1.05 for amine:acylating agent) prevent incomplete reactions.

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Amide couplingDMTMM, NMM, DMF, 0°C75–85
Ether formationK₂CO₃, DMF, 80°C60–70

How can researchers verify the structural integrity of this compound post-synthesis?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : Confirm substituent positions and connectivity. For example, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm, while thiazole protons resonate at δ 7.2–7.5 ppm .
  • IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for the amide group) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to the molecular formula) .

Methodological Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

What strategies are effective in resolving contradictory bioactivity data between in vitro and cell-based assays for this compound?

Advanced Research Question
Discrepancies often arise from differences in assay conditions or bioavailability. Mitigation strategies include:

  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to improve compound dispersion in cellular assays .
  • Metabolic Stability Testing : Perform liver microsome assays to identify rapid degradation in cell media .
  • Target Engagement Studies : Apply techniques like thermal shift assays or SPR to confirm direct binding to purported biological targets .

Example : If in vitro enzyme inhibition is observed but cellular activity is absent, evaluate cell permeability via Caco-2 monolayer assays .

How does the electronic configuration of the thiazole rings influence the compound's reactivity in substitution reactions?

Advanced Research Question
The electron-withdrawing nature of the thiazole ring directs electrophilic substitution to the 5-position. Key factors:

  • Substituent Effects : Methyl groups at the 4-position increase ring electron density, enhancing nucleophilic aromatic substitution (NAS) at the 5-position .
  • Reactivity Comparison : Thiazole rings with electron-donating groups (e.g., -OCH₃) undergo faster NAS than those with electron-withdrawing groups (e.g., -NO₂) .

Methodological Insight : Use DFT calculations (e.g., HOMO-LUMO analysis) to predict reactive sites and validate with kinetic studies .

What analytical techniques are most suitable for characterizing the purity and stability of this compound under various storage conditions?

Q. Methodological Focus

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Degradation Pathways : Identify hydrolysis products (e.g., free thiazole amines) via LC-MS/MS .
  • Crystallography : Single-crystal X-ray diffraction (as in ) confirms structural stability and polymorphism risks.

Storage Recommendations : Lyophilized form at -20°C in amber vials minimizes photodegradation and hydrolysis .

How can computational methods like molecular docking be applied to predict the biological targets of this thiazole derivative?

Advanced Research Question

  • Target Prediction : Use reverse docking (e.g., PharmMapper) to screen against kinase or protease libraries .
  • Binding Mode Validation : Compare docking poses (e.g., AutoDock Vina) with crystallographic data from analogs (e.g., nitazoxanide derivatives in ).
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Case Study : Docking studies on similar benzamide-thiazole compounds revealed strong affinity for PARP-1, suggesting a potential anticancer mechanism .

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